Cas no 133427-08-4 (Imidazo[1,2-a]pyridine-8-carboxylic acid)
Imidazo[1,2-a]pyridine-8-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- Imidazo[1,2-a]pyridine-8-carboxylic acid
- H-imidazo[1,2-a]pyridine-8-carboxylic acid
- Imidazo[1,2-a]pyridine-8-...
- IMidazo[1,2-a]pyridin-8-carboxylic acid
- H-iMidazo[1,2-a]pyridine-8-carbo×ylic acid
- Imidazo[1,2-a]pyridine-8-carboxylicacid
- Imidazo[1,2-a]pyridine-8-carboxylic
- PubChem21588
- WHOCKNWCRFHEMH-UHFFFAOYSA-N
- BCP21963
- STK631656
- CI0046
- BBL010827
- RW3654
- RP09278
- HP12952
- SB10352
- LS40871
- 8-imidazo[1,2-a]p
- 133427-08-4
- MFCD06739251
- TS-02156
- A806613
- Imidazo[1,2-a]pyridine-8-carboxylic?acid
- FT-0647802
- F8880-2501
- AC-29186
- AKOS005208086
- Z979487286
- AM20050772
- DTXSID80471037
- EN300-62292
- BP-20224
- Imidazo[1,2-alpha]pyridine-8-carboxylic Acid
- W-205423
- C8H6N2O2
- lmidazo[1,2-a]pyridine-8-carboxylic acid
- Imidazo[1,2-a]pyridine-8-carboxylic acid, AldrichCPR
- SCHEMBL1419899
- SY039782
- CS-0043874
- SDCCGSBI-0663133.P001
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- MDL: MFCD06739251
- Inchi: 1S/C8H6N2O2/c11-8(12)6-2-1-4-10-5-3-9-7(6)10/h1-5H,(H,11,12)
- InChI Key: WHOCKNWCRFHEMH-UHFFFAOYSA-N
- SMILES: OC(C1=CC=CN2C=CN=C21)=O
Computed Properties
- Exact Mass: 162.04300
- Monoisotopic Mass: 162.042927438g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.6
- XLogP3: 1.3
Experimental Properties
- Density: 1.41
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.676
- PSA: 54.60000
- LogP: 1.03250
Imidazo[1,2-a]pyridine-8-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Imidazo[1,2-a]pyridine-8-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0100-100g |
IMIDAZO[1,2-A]PYRIDINE-8-CARBOXYLIC ACID |
133427-08-4 | 95% | 100g |
$1199 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I897215-10g |
Imidazo[1,2-a]pyridine-8-carboxylic acid |
133427-08-4 | 97% | 10g |
1,714.50 | 2021-05-17 | |
| Matrix Scientific | 068682-1g |
Imidazo[1,2-a]pyridine-8-carboxylic acid, >95% |
133427-08-4 | >95% | 1g |
$586.00 | 2023-09-08 | |
| Matrix Scientific | 068682-5g |
Imidazo[1,2-a]pyridine-8-carboxylic acid, >95% |
133427-08-4 | >95% | 5g |
$1340.00 | 2023-09-08 | |
| Fluorochem | 216389-250mg |
Imidazo[1,2-a]pyridine-8-carboxylic acid |
133427-08-4 | 95% | 250mg |
£16.00 | 2022-02-28 | |
| Fluorochem | 216389-1g |
Imidazo[1,2-a]pyridine-8-carboxylic acid |
133427-08-4 | 95% | 1g |
£34.00 | 2022-02-28 | |
| Fluorochem | 216389-5g |
Imidazo[1,2-a]pyridine-8-carboxylic acid |
133427-08-4 | 95% | 5g |
£123.00 | 2022-02-28 | |
| Fluorochem | 216389-10g |
Imidazo[1,2-a]pyridine-8-carboxylic acid |
133427-08-4 | 95% | 10g |
£203.00 | 2022-02-28 | |
| TRC | I387583-250mg |
Imidazo[1,2-a]pyridine-8-carboxylic acid |
133427-08-4 | 250mg |
$64.00 | 2023-05-18 | ||
| TRC | I387583-1g |
Imidazo[1,2-a]pyridine-8-carboxylic acid |
133427-08-4 | 1g |
$ 60.00 | 2022-06-04 |
Imidazo[1,2-a]pyridine-8-carboxylic acid Suppliers
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Additional information on Imidazo[1,2-a]pyridine-8-carboxylic acid
Imidazo[1,2-a]pyridine-8-carboxylic Acid (CAS No. 133427-08-4): A Comprehensive Overview
Imidazo[1,2-a]pyridine-8-carboxylic acid (CAS No. 133427-08-4) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent applications in drug discovery and development.
Chemical Structure and Properties
Imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound characterized by its unique molecular structure. The core structure consists of an imidazo[1,2-a]pyridine ring system fused with a carboxylic acid group at the 8-position. This arrangement imparts distinct chemical and physical properties to the molecule. The compound is typically white to off-white in color and is soluble in polar solvents such as water and methanol. Its molecular formula is C9H7N3O2, with a molecular weight of approximately 193.17 g/mol.
The chemical structure of imidazo[1,2-a]pyridine-8-carboxylic acid has been extensively studied due to its potential as a scaffold for the development of bioactive molecules. The presence of the carboxylic acid group allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Synthesis Methods
The synthesis of imidazo[1,2-a]pyridine-8-carboxylic acid has been reported using several methodologies. One common approach involves the condensation of 2-amino-5-cyanopyridine with formic acid or formamide under appropriate conditions. This reaction typically proceeds via an intermediate imidazolium salt, which is then hydrolyzed to yield the desired carboxylic acid. Another method involves the cyclization of 5-amino-2-cyanopyridine with formic acid in the presence of an acid catalyst.
Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes for imidazo[1,2-a]pyridine-8-carboxylic acid. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields while minimizing waste generation. These methods are particularly relevant in the context of sustainable pharmaceutical manufacturing.
Biological Activities and Applications
Imidazo[1,2-a]pyridine-8-carboxylic acid has attracted considerable attention due to its diverse biological activities. Research has demonstrated that this compound exhibits potent anti-inflammatory, anti-cancer, and neuroprotective properties. These activities are attributed to its ability to modulate various signaling pathways and enzymes involved in disease processes.
In the field of cancer research, studies have shown that derivatives of imidazo[1,2-a]pyridine-8-carboxylic acid can inhibit the growth of cancer cells by targeting specific kinases and receptors. For example, a recent study published in the Journal of Medicinal Chemistry reported that a series of substituted imidazo[1,2-a]pyridine-8-carboxylic acids exhibited significant antiproliferative activity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3).
Beyond cancer therapy, imidazo[1,2-a]pyridine-8-carboxylic acid has also shown promise in neurodegenerative diseases. Research indicates that certain derivatives can protect neurons from oxidative stress and promote neurogenesis. A study published in Neuropharmacology found that an imidazo[1,2-a]pyridine derivative effectively reduced neuronal cell death induced by amyloid-beta peptides, which are implicated in Alzheimer's disease.
Clinical Trials and Drug Development
The potential therapeutic applications of imidazo[1,2-a]pyridine-8-carboxylic acid have led to several clinical trials aimed at evaluating its safety and efficacy in treating various conditions. One notable example is a Phase II clinical trial investigating the use of an imidazo[1,2-a]pyridine derivative as an anti-inflammatory agent for treating rheumatoid arthritis. Preliminary results have shown promising outcomes, with significant reductions in joint inflammation and pain scores among patients.
In addition to clinical trials, ongoing research continues to explore new derivatives and analogs of imidazo[1,2-a]pyridine-8-carboxylic acid. These efforts are focused on optimizing pharmacokinetic properties and enhancing therapeutic efficacy while minimizing side effects. The development of prodrugs and targeted delivery systems is also being explored to improve the bioavailability and selectivity of these compounds.
Conclusion
Imidazo[1,2-a]pyridine-8-carboxylic acid (CAS No. 133427-08-4) is a promising compound with a wide range of biological activities and potential applications in drug discovery and development. Its unique chemical structure provides a versatile platform for functionalization and optimization, making it an attractive target for medicinal chemists and pharmaceutical researchers. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in advancing medical treatments for various diseases.
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